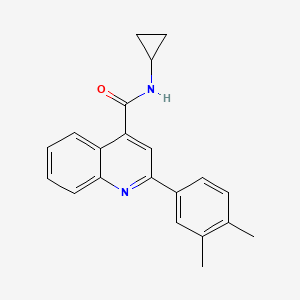![molecular formula C17H18F3NO2 B5687874 (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)
(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a member of the benzylamine family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine has shown promise in various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, it has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Another area of research where this compound has shown potential is in the field of agrochemicals. It has been found to exhibit potent herbicidal activity against a range of weeds, making it a potential candidate for the development of new herbicides.
Wirkmechanismus
The mechanism of action of (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine is not fully understood. However, it is believed to exert its biological activity by interacting with specific receptors or enzymes in the target organism. For example, in the case of its antitumor activity, it is believed to inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine are diverse and depend on the specific application. For example, in the case of its antitumor activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the case of its herbicidal activity, it has been shown to inhibit the growth of weeds by interfering with their photosynthesis or other metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine in lab experiments is its high potency and selectivity. This makes it a valuable tool for studying specific biological processes or for developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research involving (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine. One area of research is in the development of new cancer drugs based on this compound. Another area of research is in the development of new herbicides or pesticides based on this compound. Additionally, there is potential for this compound to be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine involves the reaction of 3,4-dimethoxybenzaldehyde and 2-(trifluoromethyl)benzylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of the product is generally high, making this method a feasible approach for obtaining this compound.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-22-15-8-7-12(9-16(15)23-2)10-21-11-13-5-3-4-6-14(13)17(18,19)20/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMJBNBLUMZCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)benzyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5687791.png)
![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B5687823.png)
![(3R)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5687833.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)

![3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5687860.png)
![9-[3-(methylsulfonyl)propanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687863.png)

![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)

![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5687904.png)